2-(Pyridin-4-YL)thiazole-5-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-1-3-10-4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPWEWURYDJIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670260 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21346-36-1 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde typically involves the reaction of 2-nitropyridine with thioamide derivatives. The process includes reduction and nucleophilic substitution reactions. The final structure of the compound is confirmed using techniques such as 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing reaction conditions such as temperature and solvent selection to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-YL)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines or other functional groups.
Substitution: Commonly involves nucleophilic substitution reactions to introduce different substituents on the thiazole or pyridine rings
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. 2-(Pyridin-4-YL)thiazole-5-carbaldehyde has been studied for its effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Anticancer Properties:
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. Preliminary investigations into this compound indicate that it may induce apoptosis in certain cancer cell lines, making it a candidate for further anticancer drug development .
Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit specific enzymes related to disease pathways. For instance, it has shown promise as an inhibitor of certain kinases, which play critical roles in cancer and inflammatory diseases .
Biological Research Applications
Biomolecular Interactions:
this compound is being studied for its interactions with biomolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses .
Cell Signaling Pathways:
Research is ongoing to explore how this compound affects various cell signaling pathways. Initial findings suggest it may modulate pathways involved in inflammation and cell growth, which are crucial for understanding its therapeutic potential .
Material Science Applications
Synthesis of Novel Materials:
The unique structure of this compound allows it to be utilized in the synthesis of novel materials. It can serve as a precursor for creating polymers or nanomaterials with specific electronic or optical properties .
Catalysis:
This compound has been investigated as a catalyst in organic reactions due to its ability to facilitate chemical transformations effectively. Its role in catalysis could lead to more efficient synthetic routes in organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-YL)thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, thiazole-containing compounds are known to facilitate the formation of acetylcholine, which is crucial for the neurological system . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-(Pyridin-4-YL)thiazole-5-carbaldehyde and related compounds:
Key Observations:
- Substituent Position : The pyridine ring position (3 vs. 4) significantly alters electronic properties. Pyridin-4-yl derivatives exhibit stronger electron-withdrawing effects, enhancing reactivity in cross-coupling reactions .
- Functional Groups : Replacement of the aldehyde with an ethyl ester (as in the carboxylate derivative) reduces electrophilicity, favoring hydrolysis to carboxylic acids for amide coupling .
- Salt Forms : The hydrochloride salt improves aqueous solubility, critical for biological assays .
Reactivity Trends:
Biological Activity
2-(Pyridin-4-YL)thiazole-5-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The thiazole and pyridine moieties are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : CHNS
- Molecular Weight : 192.25 g/mol
- Structure : The compound consists of a thiazole ring fused with a pyridine group, which is pivotal for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that modifications on the thiazole ring can enhance antimicrobial efficacy against various pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
The minimum inhibitory concentration (MIC) values suggest moderate activity against common bacterial strains, indicating its potential as a lead compound for further development in antimicrobial therapy .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing thiazole and pyridine rings has been investigated using the denaturation of bovine serum albumin (BSA) method. The results showed that this compound exhibited significant inhibition of protein denaturation.
| Compound | IC (µg/mL) |
|---|---|
| This compound | 58.62 |
The IC value indicates that the compound has promising anti-inflammatory properties, comparable to other known anti-inflammatory agents .
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 0.058 |
| A549 | 0.035 |
| MDA-MB-231 | 0.021 |
These findings suggest that the compound may target specific pathways involved in tumor growth and could be a candidate for further exploration in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that substituents on the pyridine and thiazole rings significantly influence biological activity. For instance, hydroxyl and methoxy groups have been shown to enhance both anti-inflammatory and anticancer activities by improving binding affinity to biological targets .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various thiazole derivatives, it was found that compounds with electron-withdrawing groups at specific positions on the thiazole ring exhibited enhanced antimicrobial activity against resistant strains of bacteria .
- Anti-inflammatory Mechanism : A detailed investigation into the anti-inflammatory properties demonstrated that compounds similar to this compound inhibited pro-inflammatory cytokines in vitro, suggesting a potential mechanism for its therapeutic effects .
- Anticancer Screening : A series of thiazole derivatives were screened against multiple cancer cell lines, revealing that those with pyridine substitutions showed lower IC values, indicating higher potency .
Q & A
Basic: What are the common synthetic routes for 2-(Pyridin-4-YL)thiazole-5-carbaldehyde?
Answer:
The synthesis typically involves cyclocondensation or multi-step functionalization. A general approach includes:
- Cyclocondensation of precursors : Reacting pyridinyl-substituted thioureas with α-halo carbonyl compounds (e.g., bromoacetaldehyde derivatives) in polar solvents (e.g., ethanol or DMF) under reflux .
- Vilsmeier-Haack reaction : For aldehyde group introduction, as seen in pyrazole carbaldehyde derivatives, using DMF/POCl₃ to formylate intermediates .
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl groups to the thiazole core, though this requires palladium catalysts and optimized conditions .
Key considerations : Catalyst choice (e.g., iodine or Pd(PPh₃)₄), solvent polarity, and temperature control to avoid side reactions.
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyridyl protons at δ 8.5–8.7 ppm; thiazole protons at δ 7.5–8.0 ppm) .
- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .
- Crystallography :
Validation : Compare experimental elemental analysis (C, H, N) with calculated values to confirm purity .
Advanced: How to design derivatives to optimize biological activity (e.g., anti-cancer)?
Answer:
- Structure-Activity Relationship (SAR) strategies :
- Methodology :
- Synthesize analogs via parallel combinatorial chemistry .
- Test cytotoxicity using MTT assays (e.g., IC₅₀ values against HeLa or MCF-7 cell lines) with statistical validation (p < 0.05 via Student’s t-test) .
Advanced: How to address discrepancies in spectroscopic data during characterization?
Answer:
- Common contradictions :
- ¹³C NMR shifts deviating from predicted values due to tautomerism or solvent effects.
- Elemental analysis mismatches from incomplete purification.
- Troubleshooting :
Advanced: What computational methods are used to predict binding modes with biological targets?
Answer:
- Docking studies :
- Software: AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with kinase active sites) .
- Key parameters : Grid box centered on ATP-binding pockets, Lamarckian genetic algorithm for conformational sampling.
- MD simulations :
- GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories .
Example : Docking of 2-(4-trifluoromethylphenyl)thiazole-5-carbaldehyde analogs showed π-π stacking with EGFR tyrosine kinase .
Basic: What are the typical reaction conditions for forming the thiazole ring?
Answer:
- Hantzsch thiazole synthesis :
- Microwave-assisted synthesis :
- Reduce reaction time to 1–2 hours at 120°C with comparable yields .
Optimization : Monitor via TLC (hexane/EtOAc 7:3) and adjust stoichiometry if intermediates precipitate.
Advanced: How to analyze SAR for anti-cancer activity in thiazole derivatives?
Answer:
- Data-driven SAR :
- Statistical tools :
- PCA (Principal Component Analysis) to cluster active vs. inactive analogs based on descriptors like logP and polar surface area .
Advanced: How to resolve contradictions in crystallographic data refinement?
Answer:
- Refinement challenges :
- Disorder in aldehyde or pyridyl groups due to rotational flexibility.
- Solutions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
